

Discovery and Synthesis of Dhps-IN-1: A Technical Guide

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Compound of Interest

Compound Name: *Dhps-IN-1*

Cat. No.: *B10861069*

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the discovery, synthesis, and biological evaluation of **Dhps-IN-1**, a potent inhibitor of dihydropteroate synthase (DHPS). **Dhps-IN-1**, also identified as compound 5g in the primary literature, has demonstrated significant antimicrobial and antifungal activities, making it a compound of interest for further drug development.

Core Data Summary

The antimicrobial and antifungal efficacy of **Dhps-IN-1** has been quantified through the determination of its Minimum Inhibitory Concentration (MIC) against a panel of pathogenic bacteria and fungi. The results are summarized in the tables below.

Table 1: Antibacterial Activity of Dhps-IN-1 (MIC in $\mu\text{g/mL}$)

Bacterial Strain	Gram Stain	MIC (μ g/mL)
Streptococcus pneumoniae	Positive	24.3[1]
Bacillus subtilis	Positive	26.3[1]
Staphylococcus epidermidis	Positive	22.8[1]
Escherichia coli	Negative	20.6[1]
Proteus vulgaris	Negative	19.6[1]
Klebsiella pneumoniae	Negative	23.2[1]

Table 2: Antifungal Activity of Dhps-IN-1 (MIC in μ g/mL)

Fungal Strain	MIC (μ g/mL)
Aspergillus fumigatus	21.6[1]
Syncephalastrum racemosum	20.3[1]
Geotrichum candidum	20.4[1]

Experimental Protocols

This section details the methodologies for the synthesis of **Dhps-IN-1** and the evaluation of its antimicrobial activity, as described in the primary literature.

Synthesis of Dhps-IN-1 (Compound 5g)

The synthesis of **Dhps-IN-1**, chemically named (2E)-2-cyano-N-[4-[(3,4-dimethyl-5-isoxazolyl)amino]sulfonyl]phenyl]-3-(ethylamino)-3-(ethylthio)propenamide, is a multi-step process.

Step 1: Synthesis of 2-cyano-N-(4-sulfonamidophenyl)acetamide (2)

To a solution of sulfanilamide (1, 0.1 mol) in acetone, ethyl cyanoacetate (0.11 mol) is added. The mixture is heated under reflux for 4 hours. After cooling, the resulting precipitate is filtered, washed with cold ethanol, and dried to yield the intermediate compound 2.

Step 2: Synthesis of (2E)-2-cyano-N-[4-(aminosulfonyl)phenyl]-3,3-bis(ethylthio)propenamide (3)

A mixture of compound 2 (0.01 mol), carbon disulfide (0.02 mol), and potassium carbonate (0.02 mol) in dimethylformamide (DMF) is stirred at room temperature for 5 hours. Ethyl iodide (0.02 mol) is then added, and the mixture is stirred for an additional 3 hours. The reaction mixture is poured into ice-water, and the resulting solid is filtered, washed with water, and recrystallized from ethanol to give compound 3.

Step 3: Synthesis of (2E)-2-cyano-N-[4-[[[3,4-dimethyl-5-isoxazolyl]amino]sulfonyl]phenyl]-3-(ethylamino)-3-(ethylthio)propenamide (**Dhps-IN-1** or 5g)

To a solution of compound 3 (0.01 mol) in ethanol, an excess of ethylamine (70% in water, 0.015 mol) is added. The reaction mixture is stirred at room temperature for 2 hours. The formed precipitate is filtered, washed with ethanol, and recrystallized from an ethanol/DMF mixture to afford the final product, **Dhps-IN-1** (5g).

In Vitro Antimicrobial Activity Assay

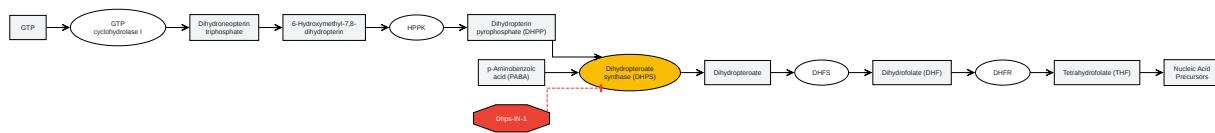
The antimicrobial activity of **Dhps-IN-1** was determined using the agar well diffusion method to establish the zones of inhibition, followed by the twofold serial dilution method to determine the Minimum Inhibitory Concentration (MIC).

1. Preparation of Microbial Inoculum: Bacterial strains were cultured on nutrient agar, and fungal strains were cultured on Sabouraud dextrose agar for 24 hours at 37°C and 28°C, respectively. A suspension of each microorganism was prepared in sterile saline and adjusted to a turbidity of 0.5 McFarland standard.
2. Agar Well Diffusion Method: Muller-Hinton agar plates for bacteria and Sabouraud dextrose agar plates for fungi were uniformly inoculated with the respective microbial suspensions. Wells of 6 mm diameter were made in the agar, and a 100 µL solution of **Dhps-IN-1** (at a concentration of 1 mg/mL in DMF) was added to each well. The plates were incubated for 24 hours (bacteria) or 48 hours (fungi) at their respective optimal temperatures. The diameter of the zone of inhibition was measured in millimeters.
3. Minimum Inhibitory Concentration (MIC) Determination: A series of twofold dilutions of **Dhps-IN-1** were prepared in the appropriate broth medium (Mueller-Hinton for bacteria, Sabouraud

dextrose for fungi) in 96-well microtiter plates. Each well was inoculated with the standardized microbial suspension. The plates were incubated under the same conditions as mentioned above. The MIC was determined as the lowest concentration of the compound that showed no visible growth.

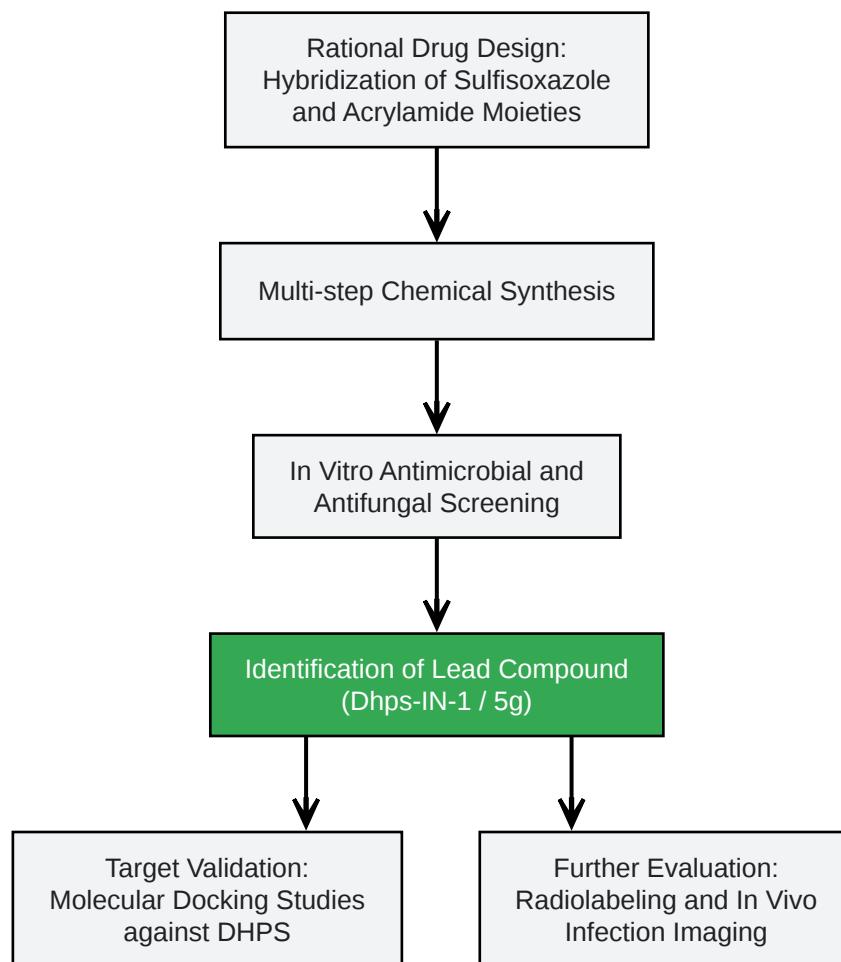
Visualizations

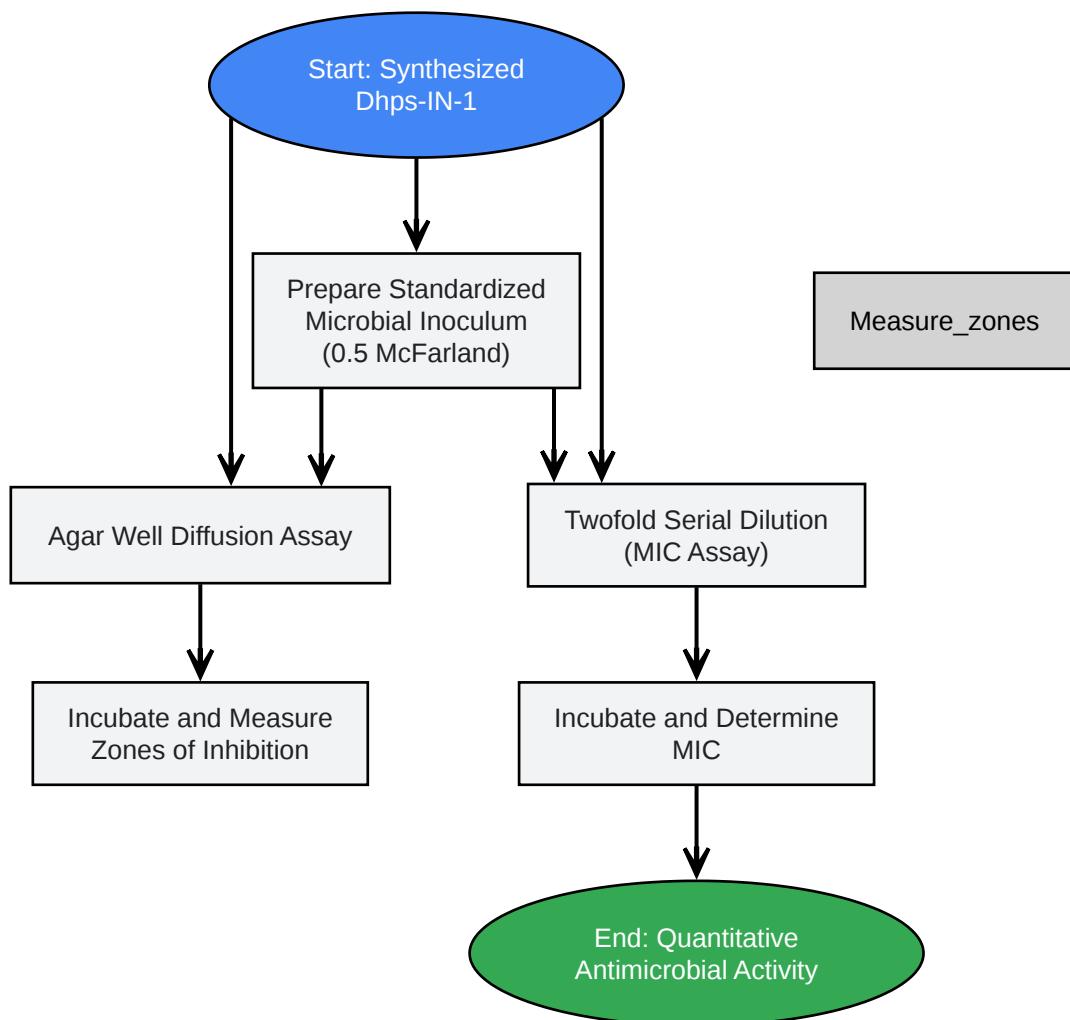
The following diagrams illustrate the key pathways and workflows associated with the discovery and mechanism of action of **Dhps-IN-1**.



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Caption: Inhibition of the bacterial folate biosynthesis pathway by **Dhps-IN-1**.





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References

- 1. Evaluation of Antibacterial and Antibiofilm Activity of New Antimicrobials as an Urgent Need to Counteract Stubborn Multidrug-resistant Bacteria - Journal of Pure and Applied Microbiology [microbiologyjournal.org]
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